molecular formula C7H16O4 B013500 1,1,3,3-Tetramethoxypropane CAS No. 102-52-3

1,1,3,3-Tetramethoxypropane

Cat. No. B013500
CAS RN: 102-52-3
M. Wt: 164.2 g/mol
InChI Key: XHTYQFMRBQUCPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,3,3-Tetramethoxypropane and related compounds involves complex chemical reactions, as described in studies exploring the synthesis of ethers and esters of 1,2-dihydroxyethylene, where 1,1,3,3-Tetramethoxypropane is formed under specific conditions (Shostakovskii, Kuznetsov, & Yang, 1962)(Shostakovskii, Kuznetsov, & Yang, 1962). The compound's synthesis routes are significant for understanding its chemical behavior and potential applications.

Scientific Research Applications

  • Polymerization Studies : 1,1,3,3-Tetramethoxypropane (TMP) is significant in the study of polymerization. Gutteridge (1975) investigated the polymerization of malonyldialdehyde (MDA) formed from TMP, revealing the formation of low-molecular-weight polymers of MDA during hydrolysis. This highlights TMP's role in understanding the polymerization process and the behavior of MDA polymers (Gutteridge, 1975).

  • Optical Properties in Thin Films : Research by Afroze and Bhuiyan (2013, 2011) focused on the optical properties of plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films. Their studies provided insights into the aging effects on the structural and optical properties of these films, indicating potential applications in materials science and photonics (Afroze & Bhuiyan, 2013), (Afroze & Bhuiyan, 2011).

  • Chemical Synthesis and Transformations : Bi et al. (2000) explored the stereoselective transacetalization of TMP, demonstrating its utility in producing 2,5-disubstituted-1,3-dioxanes, which are valuable in synthesizing building blocks targeting protein kinase C (Bi, Zhao, Wang, & Peng, 2000).

  • Chemical Reactions and Additions : Shostakovskii, Kuznetsov, and Tse-min (1962) studied the reactions of 1,1,3,3-tetramethoxypropane with other chemicals, highlighting its reactivity and potential for creating various chemical compounds (Shostakovskii, Kuznetsov, & Tse-min, 1962).

  • Hydrogel Characterization : Capitani et al. (2001) utilized TMP in the creation of chemical gels, specifically for characterizing chitosan-based hydrogels, demonstrating TMP's role in material science and polymer chemistry (Capitani, De Angelis, Crescenzi, Masci, & Segre, 2001).

  • Electrochemical Studies : Kumar, Roy, and Ramamurthy (2014) used TMP in the development of an electrochemical sensor for the detection of sodium salt of malonaldehyde, showcasing TMP's application in sensor technology and food safety (Kumar, Roy, & Ramamurthy, 2014).

  • Chemoselective Deprotection in Organic Synthesis : Oyama and Kondo (2003) explored the use of TMP in organic synthesis, particularly in the chemoselective deprotection of silyl and acetyl groups, indicating its relevance in organic chemistry and pharmaceutical research (Oyama & Kondo, 2003).

Safety And Hazards

  • Precautionary Statements : Handle with care (P210-P233-P240-P241-P242-P243) .

properties

IUPAC Name

1,1,3,3-tetramethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTYQFMRBQUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059255
Record name Propane, 1,1,3,3-tetramethoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethoxypropane

CAS RN

102-52-3
Record name Tetramethoxypropane
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Record name 1,1,3,3-Tetramethoxypropane
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Record name Tetramethoxypropane
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Record name Propane, 1,1,3,3-tetramethoxy-
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Record name Propane, 1,1,3,3-tetramethoxy-
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Record name 1,1,3,3-tetramethoxypropane
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Record name TETRAMETHOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,770
Citations
L Bi, M Zhao, C Wang, S Peng - European Journal of Organic …, 2000 - Wiley Online Library
The transacetalization of 1,1,3,3‐tetramethoxypropane and an N‐benzoylaminodiol provided stereoselectively the corresponding 2,5‐disubstituted‐1,3‐dioxanes. The stereochemistry …
M Sher, TH Tam Dang, Z Ahmed… - The Journal of …, 2007 - ACS Publications
Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane | The Journal of Organic Chemistry ACS ACS Publications C&EN …
Number of citations: 25 pubs.acs.org
T Afroze, AH Bhuiyan - Thin Solid Films, 2011 - Elsevier
Plasma polymerized 1, 1, 3, 3-tetramethoxy-propane (PPTMP) thin films of different thicknesses were prepared through glow discharge of 1, 1, 3, 3-tetramethoxypropane using a …
Number of citations: 20 www.sciencedirect.com
TT Deng, YB Xie, WW Sun, J Huang, TT He… - Organic …, 2022 - ACS Publications
3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (M 1 dG) is an endogenous DNA adduct in bacterial and mammalian cells that could be explored as a biomarker …
Number of citations: 1 pubs.acs.org
M Imran, I Iqbal, N Rasool, C Fischer, P Langer - Tetrahedron, 2009 - Elsevier
A variety of 2-arylthio-4-methoxybenzoates are regioselectively prepared by TiCl 4 -mediated [3+3] cyclocondensations of 3-arylthio-1-trimethylsilyloxy-1,3-butadienes with 3-oxo-…
Number of citations: 5 www.sciencedirect.com
T Afroze, AH Bhuiyan - Polymer Engineering & Science, 2018 - Wiley Online Library
AC electrical conductivity (σ ac ), dielectric constant (ɛ′), and dielectric loss tangent (tan δ) of plasma polymerized 1, 1, 3, 3‐tetramethoxy‐propane (PPTMP) thin films of thicknesses …
T Afroze, AH Bhuiyan - Advances in polymer technology, 2013 - Wiley Online Library
Plasma‐polymerized 1,1,3,3‐tetramethoxypropane (PPTMP) thin films of pale brown color were prepared using a capacitively coupled glow discharge reactor. The Fourier transform …
Number of citations: 5 onlinelibrary.wiley.com
T Afroze, AH Bhuiyan - Advances in polymer technology, 2014 - Wiley Online Library
Plasma‐polymerized 1, 1, 3, 3‐tetramethoxy‐propane (PPTMP) thin films are prepared by using a capacitively coupled glow discharge reactor. The dielectric constant and the …
Number of citations: 10 onlinelibrary.wiley.com
WW Sun, YB Xie, TT Deng, J Huang, JK Liu… - Current …, 2023 - Wiley Online Library
Despite the importance of nucleosides and nucleotides for drug discovery, only a few practical methods to prepare tricyclic nucleosides have been reported. Here, we describe a …
T Afroze - 2007 - lib.buet.ac.bd
Transparent and light yellow color plasma polymerized 1, 1,3, 3-tetrame1hoxypropane (PPTMP) thin films of different thicknesses were prepared through glow discharge of 1, 1,3, 3-…
Number of citations: 0 lib.buet.ac.bd

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